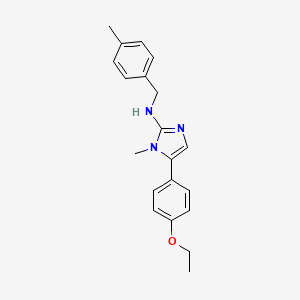![molecular formula C20H23N3O4S2 B11568897 N-[4-(diethylsulfamoyl)phenyl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide](/img/structure/B11568897.png)
N-[4-(diethylsulfamoyl)phenyl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(diethylsulfamoyl)phenyl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide typically involves multiple steps, including the formation of the benzothiazole ring and the introduction of the sulfonamide and propanamide groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound on a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(diethylsulfamoyl)phenyl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-[4-(diethylsulfamoyl)phenyl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, with specific properties.
Mecanismo De Acción
The mechanism of action of N-[4-(diethylsulfamoyl)phenyl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzothiazole derivatives and sulfonamide-containing molecules. Examples include:
- N-[4-(diethylsulfamoyl)phenyl]-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide
- Other benzothiazole-based sulfonamides
Uniqueness
N-[4-(diethylsulfamoyl)phenyl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide is unique due to its specific combination of functional groups and structural features
Propiedades
Fórmula molecular |
C20H23N3O4S2 |
|---|---|
Peso molecular |
433.5 g/mol |
Nombre IUPAC |
N-[4-(diethylsulfamoyl)phenyl]-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide |
InChI |
InChI=1S/C20H23N3O4S2/c1-3-22(4-2)29(26,27)16-11-9-15(10-12-16)21-19(24)13-14-23-17-7-5-6-8-18(17)28-20(23)25/h5-12H,3-4,13-14H2,1-2H3,(H,21,24) |
Clave InChI |
RBDKNVKXJRCCRJ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CCN2C3=CC=CC=C3SC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-methyl-4-{[(2-methylphenyl)carbonyl]amino}-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11568818.png)
![N-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}thiophene-2-carboxamide](/img/structure/B11568825.png)
![N'-[(1E)-1-(4-methylphenyl)butylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11568849.png)
![4-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B11568852.png)
![O-{3-[(4-iodophenyl)carbamoyl]phenyl} (1-phenylethyl)carbamothioate](/img/structure/B11568857.png)


![Ethyl 2-methyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11568874.png)
![7-Chloro-1-(3-hydroxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11568885.png)
![4-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}benzonitrile](/img/structure/B11568886.png)
![6-(3-Methylphenyl)benzo[a]phenazin-5-ol](/img/structure/B11568891.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylpropyl)ethanediamide](/img/structure/B11568899.png)
![2-amino-4-(2,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B11568901.png)
![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(4-fluorophenoxy)propanamide](/img/structure/B11568908.png)
